molecular formula C16H21BN2O2 B1465981 1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole CAS No. 2246863-75-0

1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole

Cat. No. B1465981
CAS RN: 2246863-75-0
M. Wt: 284.2 g/mol
InChI Key: IMZLSJUUDSKWEZ-UHFFFAOYSA-N
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Description

This compound is a type of organic molecule that contains a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to an imidazole ring . It is related to other compounds such as 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole and 1,2-Dimethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate .


Synthesis Analysis

The synthesis of similar compounds often involves substitution reactions . For example, the synthesis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate was achieved through two substitution reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as Fourier-transform infrared spectroscopy (FTIR), 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) . X-ray diffraction has also been used to determine the crystal structure .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, 1,2-Dimethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate has a molecular weight of 320.15, a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is extensively used in Suzuki-Miyaura cross-coupling reactions , which are pivotal in the synthesis of various biaryl compounds. The presence of the dioxaborolane moiety allows for the formation of C-C bonds under mild conditions, making it a valuable reagent in the creation of pharmaceuticals and polymers.

Safety and Hazards

Similar compounds such as 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis, structure, and reactivity. Additionally, its potential applications in various fields such as medicine, pesticides, functional materials, and chemical engineering could be investigated .

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors, influencing their activity and function .

Mode of Action

Compounds with similar structures, such as those containing a tetramethyl-1,3,2-dioxaborolan-2-yl group, are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-imidazole may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds are known to participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This suggests that 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-imidazole may influence similar biochemical pathways.

Result of Action

Similar compounds are known to form useful intermediates in the synthesis of biologically active compounds . This suggests that this compound may have similar effects.

properties

IUPAC Name

1-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-8-6-5-7-13(14)11-19-10-9-18-12-19/h5-10,12H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZLSJUUDSKWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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